molecular formula C12H13N3O B2622314 2-cyano-3-(1-methyl-1H-pyrrol-2-yl)-N-(prop-2-en-1-yl)prop-2-enamide CAS No. 1198066-65-7

2-cyano-3-(1-methyl-1H-pyrrol-2-yl)-N-(prop-2-en-1-yl)prop-2-enamide

Cat. No.: B2622314
CAS No.: 1198066-65-7
M. Wt: 215.256
InChI Key: ADZZNKNFFBCRES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyano-3-(1-methyl-1H-pyrrol-2-yl)-N-(prop-2-en-1-yl)prop-2-enamide is an organic compound that features a cyano group, a pyrrole ring, and an enamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-(1-methyl-1H-pyrrol-2-yl)-N-(prop-2-en-1-yl)prop-2-enamide typically involves multi-step organic reactions. One common method includes the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with malononitrile in the presence of a base to form an intermediate. This intermediate is then reacted with prop-2-en-1-amine under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments would be crucial to achieve high efficiency.

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-(1-methyl-1H-pyrrol-2-yl)-N-(prop-2-en-1-yl)prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the enamide moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

2-cyano-3-(1-methyl-1H-pyrrol-2-yl)-N-(prop-2-en-1-yl)prop-2-enamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which 2-cyano-3-(1-methyl-1H-pyrrol-2-yl)-N-(prop-2-en-1-yl)prop-2-enamide exerts its effects involves interactions with specific molecular targets. The cyano group and the enamide structure allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets are still under investigation, but it is believed to involve key signaling pathways in cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyano-3-(1H-pyrrol-2-yl)prop-2-enamide
  • 3-(1-methyl-1H-pyrrol-2-yl)prop-2-enamide
  • N-(prop-2-en-1-yl)prop-2-enamide

Uniqueness

Compared to similar compounds, 2-cyano-3-(1-methyl-1H-pyrrol-2-yl)-N-(prop-2-en-1-yl)prop-2-enamide is unique due to the presence of both the cyano group and the N-(prop-2-en-1-yl) substituent. These functional groups confer distinct chemical properties and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-cyano-3-(1-methylpyrrol-2-yl)-N-prop-2-enylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-3-6-14-12(16)10(9-13)8-11-5-4-7-15(11)2/h3-5,7-8H,1,6H2,2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADZZNKNFFBCRES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C=C(C#N)C(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.